molecular formula C6H7NO2S B13532978 2-(5-Methyl-1,2-thiazol-4-yl)aceticacid

2-(5-Methyl-1,2-thiazol-4-yl)aceticacid

Cat. No.: B13532978
M. Wt: 157.19 g/mol
InChI Key: NXLNVVPGZOTIAC-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the thiazole ring, which influences its chemical properties and reactivity. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid typically involves the reaction of 5-methylthiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid by-product .

Industrial Production Methods

Industrial production of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid can be compared with other thiazole derivatives:

    Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycin, and Tiazofurin.

    Uniqueness: Unlike other thiazole derivatives, 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid has a unique methyl group at the C-5 position, which influences its reactivity and biological activity. .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(5-methyl-1,2-thiazol-4-yl)acetic acid

InChI

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9)

InChI Key

NXLNVVPGZOTIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NS1)CC(=O)O

Origin of Product

United States

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